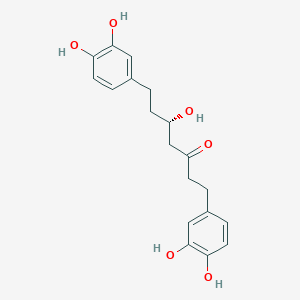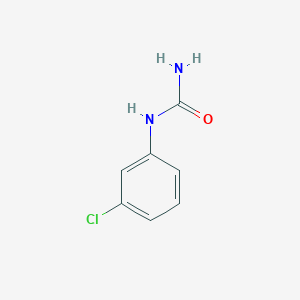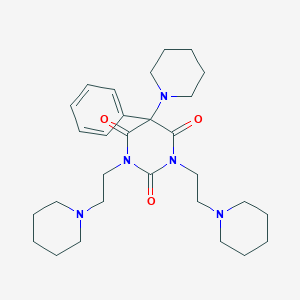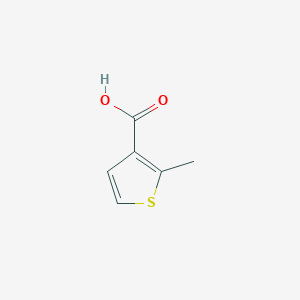
Hirsutanonol
Overview
Description
Hirsutanonol is a diarylheptanoid that can be isolated from the stem bark of Alnus hirsuta. It inhibits nitric oxide synthase .
Synthesis Analysis
Hirsutanonol is a naturally occurring compound found in various species of the Alnus genus. It has been identified in the bark extracts of Alnus glutinosa (black alder) and Alnus incana (gray alder) among others . The compound has also been isolated from Saxifraga tangutica .
Chemical Reactions Analysis
Hirsutanonol has been found to exhibit inhibitory effects on NO production and DPPH radicals . It has also been used in chemotaxonomic studies for differentiation of Alnus species .
Scientific Research Applications
Anti-Proliferative Activity
Hirsutanonol, along with other compounds isolated from Alnus sibirica, has been tested for anti-proliferative activity against prostate cancer cell lines . The compounds showed potent anti-proliferative activity against both androgen-dependent (LNCaP) and androgen-independent (PC-3) prostate cancer cell lines .
Apoptosis-Inducing Activity
Hirsutanonol has been studied for its apoptosis-inducing activity in prostate cancer cell lines . This activity was assessed using flow cytometry .
NF-κB Inhibitory Activity
Hirsutanonol has been tested for its NF-κB inhibitory activity in prostate cancer cell lines . This activity was assessed using Western blotting .
Antioxidant Activity
Hirsutanonol has been investigated for its ability to scavenge 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals . This antioxidant activity was evaluated in vitro .
Anti-Inflammatory Activity
Hirsutanonol has been studied for its inhibitory effects on Nitroblue tetrazolium (NBT) superoxide and NO production . This anti-inflammatory activity was also evaluated in vitro .
DNA Methylation Activity
Hirsutanonol has been tested for its DNA methylation activity in prostate cancer cell lines . This activity was assessed using methylation-specific polymerase chain reaction .
These findings suggest that Hirsutanonol may have potential applications in the prevention and treatment of various diseases, particularly prostate cancer . However, more research is needed to fully understand the mechanisms of action and potential therapeutic applications of Hirsutanonol.
Safety and Hazards
Mechanism of Action
Target of Action
Hirsutanonol, a diarylheptanoid, primarily targets Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play key roles in inflammation and pain.
Mode of Action
Hirsutanonol interacts with its target, COX-2, by inhibiting its expression . This inhibition disrupts the production of prostanoids, thereby reducing inflammation and pain.
Biochemical Pathways
The primary biochemical pathway affected by Hirsutanonol is the prostanoid synthesis pathway . By inhibiting COX-2, Hirsutanonol disrupts the conversion of arachidonic acid to prostanoids, leading to a decrease in inflammation and pain .
Result of Action
Hirsutanonol’s inhibition of COX-2 leads to a decrease in the production of prostanoids, resulting in reduced inflammation and pain . Additionally, Hirsutanonol has been shown to have anti-filarial activity, with an IC50 value of 44.11 μg/mL for microfilariae .
properties
IUPAC Name |
(5S)-1,7-bis(3,4-dihydroxyphenyl)-5-hydroxyheptan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O6/c20-14(5-1-12-3-7-16(22)18(24)9-12)11-15(21)6-2-13-4-8-17(23)19(25)10-13/h3-4,7-10,14,20,22-25H,1-2,5-6,11H2/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVIYWFBLVAFZID-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC(CC(=O)CCC2=CC(=C(C=C2)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1CC[C@@H](CC(=O)CCC2=CC(=C(C=C2)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20873738 | |
| Record name | Hirsutanonol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20873738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hirsutanonol | |
CAS RN |
41137-86-4 | |
| Record name | Hirsutanonol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20873738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hirsutanonol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-Methylbenzo[b]thiophene-2-boronic acid](/img/structure/B155041.png)









